molecular formula C23H35N5O7S B1667287 N-Biotinyl-N'-(3-maleimidopropionyl)-3,6-dioxaoctane-1,8-diamine CAS No. 305372-39-8

N-Biotinyl-N'-(3-maleimidopropionyl)-3,6-dioxaoctane-1,8-diamine

Cat. No. B1667287
M. Wt: 525.6 g/mol
InChI Key: UDPCXVIKHFVPSZ-HOIFWPIMSA-N
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Description

Biotin-PEG2-Mal is a PEG derivative containing a biotin group and a maleimide group for labeling and crosslinking cysteines and other sulfhydryls. The maleimide group reacts specifically with sulfhydryl groups (at pH 6.5-7.5) to form a stable, irreversible thioether linkage. The hydrophilic PEG spacer increases solubility in aqueous media and increases membrane impermeability of the molecules conjugated to the biotin compound. It also helps to minimize steric hindrance involved with the binding to avidin molecules.

Scientific Research Applications

Immunoassay Applications

N-Biotinyl-N'-(3-maleimidopropionyl)-3,6-dioxaoctane-1,8-diamine has been utilized in the development of non-isotopic immunoassays. For example, it was coupled with 2'-O-monosuccinylguanosine 3':5'-cyclic monophosphate for use as a tracer in immunoassays. This approach is beneficial for the measurement of cGMP in plasma and urine samples, offering a flexible end point determination by employing labeled streptavidin derivatives (Dressendörfer et al., 1995).

Enzymatic Biotinylation of Antibodies

The compound has also been used in enzymatic biotinylation processes. Specifically, microbial transglutaminase (MTGase) was used to biotinylate antibodies using biotin derivatives like biotinoyl-1,8-diamino-3, 6-dioxaoctane. This method is particularly suitable when attaching a few biotin molecules to target proteins, ensuring minimal alteration of their biological activity (Josten et al., 2000).

Synthesis and Characterization of Polymers

In the field of polymer science, this compound has been involved in synthesizing and characterizing polymers. For instance, a study synthesized a diamine by reacting 4-hydroxybenzoic acid with terephthaloyl chloride, followed by reaction with 1,8-diamino-3,6-dioxaoctane, leading to new polyimides with improved solubility and good thermal stability (Mehdipour‐Ataei & Akbarian-Feizi, 2011).

Applications in Steroid Probes

The compound's derivatives have been synthesized for use as steroid probes in immunoassays. For example, biotinyl-N-hydroxy-succinimide esters with various spacer chains were used to produce testosterone probes, enhancing the understanding of interactions with steroid-binding proteins (Hauptmann et al., 2000).

DNA and RNA Hybridization Probes

It has been employed in the preparation of non-radioactive biotin-labelled DNA and RNA hybridization probes. Using a photo-activatable analogue of biotin, stable linkages with nucleic acids were formed, enhancing the detection sensitivity in hybridization assays (Forster et al., 1985).

properties

IUPAC Name

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethyl]pentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H35N5O7S/c29-18(4-2-1-3-17-22-16(15-36-17)26-23(33)27-22)24-8-11-34-13-14-35-12-9-25-19(30)7-10-28-20(31)5-6-21(28)32/h5-6,16-17,22H,1-4,7-15H2,(H,24,29)(H,25,30)(H2,26,27,33)/t16-,17-,22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDPCXVIKHFVPSZ-HOIFWPIMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(S1)CCCCC(=O)NCCOCCOCCNC(=O)CCN3C(=O)C=CC3=O)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCNC(=O)CCN3C(=O)C=CC3=O)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H35N5O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

525.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Biotinyl-N'-(3-maleimidopropionyl)-3,6-dioxaoctane-1,8-diamine

CAS RN

305372-39-8
Record name Maleimide PEO2-biotin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=305372-39-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Biotinyl-N'-(3-maleimidopropionyl)-3,6-dioxaoctane-1,8-diamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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